12-(4-Nitrophenyl)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Nitrophenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of a 4-nitrophenyl group attached to the dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitrophenyl)dodecanoic acid typically involves the esterification of dodecanoic acid with 4-nitrophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 12-(4-Nitrophenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: 12-(4-Aminophenyl)dodecanoic acid.
Reduction: 12-(4-Nitrophenyl)dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-(4-Nitrophenyl)dodecanoic acid is used as a model substrate in various chemical reactions to study reaction mechanisms and kinetics. It is also used in the synthesis of other complex organic molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with esterases and lipases. It serves as a substrate in chromogenic assays to evaluate enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of 12-(4-Nitrophenyl)dodecanoic acid involves its interaction with specific enzymes, such as esterases and lipases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and dodecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometric methods, providing insights into enzyme activity and kinetics .
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl decanoate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
Comparison: 12-(4-Nitrophenyl)dodecanoic acid is unique due to its longer carbon chain compared to other similar compounds like 4-nitrophenyl butyrate and 4-nitrophenyl decanoate. This longer chain length can influence its solubility, reactivity, and interaction with enzymes. Additionally, the presence of the nitro group provides a useful chromophore for spectrophotometric analysis, making it a valuable tool in biochemical assays.
Eigenschaften
CAS-Nummer |
144146-28-1 |
---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
12-(4-nitrophenyl)dodecanoic acid |
InChI |
InChI=1S/C18H27NO4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21) |
InChI-Schlüssel |
SXYJHRQMXGJSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.